Oxfendazole

Descripción

This compound is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

structure; RN given refers to parent cpd

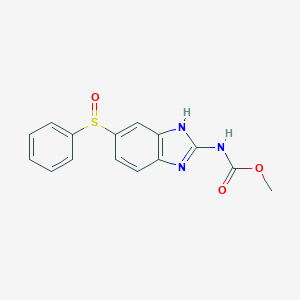

Structure

3D Structure

Propiedades

IUPAC Name |

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044112 | |

| Record name | Oxfendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53716-50-0 | |

| Record name | Oxfendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxfendazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxfendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxfendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxfendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMP2H17F9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 °C | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxfendazole's Anti-Cancer Activity: A Technical Overview of Its Mechanisms

For Immediate Release – Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is emerging as a potent anti-neoplastic agent, demonstrating a multi-faceted mechanism of action against various cancer cell lines. This technical guide provides an in-depth analysis of its core molecular mechanisms, consolidates quantitative data, and details key experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several coordinated molecular actions, primarily involving the disruption of microtubule dynamics and the strategic modulation of critical cell signaling pathways. These actions converge to induce cell cycle arrest and apoptosis in cancer cells.

Disruption of Microtubule Dynamics

A hallmark of benzimidazole compounds is their ability to interfere with microtubule polymerization.[1][2] Microtubules are essential for mitotic spindle formation, a critical step for cell division.

-

Mechanism: this compound, like other benzimidazoles, is believed to bind to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, disrupting the formation and function of the mitotic spindle.

-

Consequence: The failure to form a proper mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][3] This mechanism is particularly prominent in ovarian cancer cells.[1]

References

Oxfendazole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to control and treat a variety of internal parasites, including roundworms, strongyles, and pinworms.[1] It is the sulfoxide metabolite of fenbendazole and exerts its parasiticidal effects by interfering with the formation of microtubules, essential cytoskeletal structures.[1] This technical guide provides an in-depth overview of the discovery of this compound, its primary synthesis pathways with detailed experimental protocols, and its molecular mechanism of action.

Discovery and Development

The development of this compound is rooted in the broader exploration of benzimidazole derivatives as anthelmintic agents. Research into this class of compounds gained significant momentum in the 1960s and 1970s. Fenbendazole, the parent compound of this compound, was first developed in the 1970s by scientists at Hoechst AG (now part of Sanofi), a German pharmaceutical company.[2] This effort was part of a larger initiative to enhance the efficacy and safety profile of existing benzimidazole anthelmintics.[2] this compound was subsequently identified as the active sulfoxide metabolite of fenbendazole.[3]

Synthesis Pathways and Experimental Protocols

The primary and most commercially viable route for the synthesis of this compound is the controlled oxidation of its precursor, fenbendazole (5-phenylmercapto-1H-2-(methoxycarbonylamino)-benzimidazole). The key challenge in this synthesis is to achieve selective oxidation of the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone, which is an undesirable byproduct.

Oxidation of Fenbendazole with Hydrogen Peroxide in an Acidic Alcoholic Medium

A highly selective and high-yield process for the preparation of this compound involves the reaction of fenbendazole with hydrogen peroxide in the presence of an aliphatic alcohol and a strong, non-oxidizing mineral acid.[4] This method offers excellent control over the reaction and minimizes the formation of the sulfone byproduct.

Experimental Protocol:

A detailed experimental protocol, as described in U.S. Patent 4,792,610, is as follows:

-

Reaction Setup: In a suitable reaction vessel, 372.8 g of fenbendazole are dissolved in 1,300 ml of methanol under a nitrogen atmosphere. To this solution, 500 g of concentrated hydrochloric acid are added.

-

Oxidation: The reaction mixture is heated to 40°C. A solution of 130 g of 35% strength hydrogen peroxide is then added dropwise over a period of 5 hours.

-

Reaction Completion and Quenching: The mixture is stirred at 40°C for an additional 3 hours to ensure the reaction goes to completion. After this period, 20 g of sodium sulfite are added to quench any remaining hydrogen peroxide.

-

Precipitation and Isolation: The pH of the reaction mixture is adjusted to 4 using a 50% strength sodium hydroxide solution. The precipitated this compound is then collected by suction filtration.

-

Washing and Drying: The collected product is washed with water and subsequently dried in a vacuum drying cabinet to yield the final product.[4]

This process has been reported to produce this compound with a purity of 98.6% and a yield of 99.0%.[4]

Alternative Oxidation Methods

While the hydrogen peroxide method in acidic alcohol is highly efficient, other oxidizing agents and reaction conditions have also been explored.

-

Hydrogen Peroxide in Acetic Acid: An earlier method involved the oxidation of fenbendazole with hydrogen peroxide in glacial acetic acid. However, this method is known to produce the 5-phenylsulfonyl-1H-2-(methoxycarbonylamino)-benzimidazole (sulfone) as a significant byproduct, leading to lower yields and purity of the desired this compound.[4]

-

m-Chloroperbenzoic Acid (m-CPBA) or Peracetic Acid: The oxidation of fenbendazole can also be achieved using peroxy acids such as m-chloroperbenzoic acid or peracetic acid.[5]

Quantitative Data on this compound Synthesis

The following table summarizes quantitative data from various synthesis examples described in the patent literature, providing a comparison of different reaction conditions and their outcomes.

| Precursor | Oxidizing Agent | Solvent/Acid System | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Fenbendazole | 35% H₂O₂ | Methanol / Hydrochloric Acid | 40 | 8 | 99.0 | 98.6 | [4] |

| Fenbendazole | 35% H₂O₂ | Methanol / Hydrobromic Acid | 60 | 7 | 98.8 | 98.7 | [4] |

| Fenbendazole | 30% H₂O₂ | Glacial Acetic Acid | Room Temperature | 1 | 67.4 | 91.2 | [4] |

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound, like other benzimidazole anthelmintics, exerts its parasiticidal activity by targeting the protein tubulin. Tubulin is the fundamental building block of microtubules, which are essential components of the cytoskeleton in all eukaryotic cells. Microtubules play a critical role in various cellular processes, including cell division (formation of the mitotic spindle), maintenance of cell shape, and intracellular transport.

The mechanism of action involves the following key steps:

-

Binding to β-tubulin: this compound selectively binds to a specific site on the β-tubulin subunit of parasitic nematodes.[6] This binding is more potent in helminthic tubulin compared to mammalian tubulin, which accounts for the drug's selective toxicity.[7]

-

Inhibition of Polymerization: The binding of this compound to β-tubulin inhibits the polymerization of tubulin dimers (α- and β-tubulin) into microtubules.[6][8]

-

Disruption of Microtubule-dependent Functions: The disruption of microtubule formation leads to the impairment of vital cellular functions in the parasite, such as glucose uptake and intracellular transport.[6]

-

Parasite Death: The cumulative effect of these cellular disruptions results in the death of the parasite.

Visualizations

Synthesis Pathway of this compound from Fenbendazole

Caption: Synthesis of this compound via Oxidation of Fenbendazole.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: this compound's Mechanism of Action on Parasite Tubulin.

Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the Synthesis and Purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bodyofharmony.com [bodyofharmony.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 7. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comparison of the macrofilaricidal efficacy of this compound and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]

In Vitro Anticancer Profile of Oxfendazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole (OFZ), a broad-spectrum benzimidazole anthelmintic, has garnered increasing interest for its potential as a repurposed anticancer agent. Preliminary in vitro studies have demonstrated its efficacy against a range of cancer cell lines, primarily through mechanisms involving microtubule disruption and modulation of key signaling pathways. This technical guide synthesizes the current in vitro data on this compound, presenting quantitative efficacy, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development in oncology.

Quantitative Efficacy of this compound in Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, providing a comparative look at its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GL261 | Mouse Glioma | 10.8 | [1] |

| U87 | Human Glioblastoma | >20 (maximal effect not reached) | [1] |

| AsPC-1 | Pancreatic Cancer | 1.18 - 13.6 (for (R)-oxfendazole) | [2] |

| BxPC-3 | Pancreatic Cancer | 1.18 - 13.6 (for (R)-oxfendazole) | [2] |

| A549 | Non-Small Cell Lung Cancer | Not explicitly quantified, but effective | [3] |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly quantified, but effective | [3] |

| A2780 | Ovarian Cancer | Not explicitly quantified, but effective at 10 and 25 µM | [4] |

Core Mechanism of Action

The primary mechanism of action for this compound, like other benzimidazoles, is the disruption of microtubule polymerization. By binding to β-tubulin, this compound inhibits the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest and subsequent apoptosis.

Signaling Pathways Modulated by this compound

In addition to its direct effects on microtubules, this compound has been shown to modulate specific signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the c-Src Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cells, this compound acts as a novel inhibitor of c-Src, a non-receptor tyrosine kinase that plays a crucial role in tumor progression.[3][5] By suppressing the activation of c-Src, this compound triggers a cascade of downstream effects, leading to cell cycle arrest at the G0/G1 phase.[3] This is achieved through the downregulation of cyclin-dependent kinases (CDK4, CDK6), retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1), alongside the upregulation of the tumor suppressors p53 and p21.[3]

Caption: this compound's inhibition of the c-Src pathway in NSCLC.

Activation of the JNK/MAPK Pathway in Ovarian Cancer

In ovarian cancer cells, this compound treatment leads to the generation of reactive oxygen species (ROS).[4][6] This increase in ROS activates the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway.[4][6] The activation of this pathway is a key driver of apoptosis in these cells. The pro-apoptotic effects of this compound can be mitigated by co-treatment with a JNK inhibitor or a ROS scavenger.[4][6]

Caption: this compound-induced apoptosis via the ROS-JNK/MAPK pathway in ovarian cancer.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the anticancer effects of this compound.

Cell Viability and Proliferation Assay (CCK-8)

This assay is used to determine the dose-dependent effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the different concentrations to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.

-

Cell Treatment: Culture cells in the presence of desired concentrations of this compound (e.g., 10 and 25 µM) for a specified time (e.g., 48 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The preliminary in vitro data for this compound present a compelling case for its further investigation as an anticancer therapeutic. Its ability to inhibit microtubule polymerization and modulate key oncogenic signaling pathways highlights its multi-faceted mechanism of action. Future in vitro studies should focus on expanding the panel of cancer cell lines tested, including those with known drug resistance mechanisms. Investigating potential synergistic effects with existing chemotherapeutic agents is also a promising avenue. A deeper understanding of the molecular interactions of this compound will be crucial for its successful translation into clinical applications.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]

- 5. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

The Impact of Oxfendazole on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has garnered increasing interest for its potential as an anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth analysis of this compound's effects on microtubule dynamics, compiling available quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound, like other benzimidazoles, exerts its biological effects by binding to β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium between soluble tubulin and polymerized microtubules.[1] The preferential binding to helminthic β-tubulin over its mammalian counterpart contributes to its selective toxicity as an anthelmintic.[2] However, at higher concentrations, this compound also impacts mammalian microtubule dynamics, forming the basis of its observed anticancer properties.

Quantitative Analysis of this compound's Effects

Precise quantitative data on the direct inhibition of mammalian tubulin polymerization by this compound is not extensively reported in publicly available literature. However, studies on related benzimidazoles and the effects of this compound on helminth tubulin and cancer cell viability provide valuable insights.

Table 1: Inhibition of Tubulin Polymerization by Benzimidazoles

| Compound | Organism/Cell Type | Assay Type | IC50 / Ki | Citation |

| This compound | Trichuris trichiura (whipworm) | Tubulin Assembly Inhibition (estimated) | IC50: 480 ng/mL (~1.52 µM) | [1] |

| This compound | Ascaris galli (roundworm) | Tubulin Assembly Inhibition | IC50: ~1,580 ng/mL (~5 µM) | [1] |

| Fenbendazole | Bovine Brain | Tubulin Polymerization | IC50: 6.32 x 10⁻⁶ M | [3] |

| Oxibendazole | Bovine Brain | Tubulin Polymerization | IC50: 1.97 x 10⁻⁶ M | [3] |

| Mebendazole | Bovine Brain | Tubulin Polymerization | IC50: 3.00 x 10⁻⁶ M | [3] |

| Fenbendazole | Bovine Brain | Colchicine Binding Assay | Ki: 1.73 x 10⁻⁵ M | [3] |

| Oxibendazole | Bovine Brain | Colchicine Binding Assay | Ki: 3.20 x 10⁻⁵ M | [3] |

Table 2: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | Citation |

| A2780 | 13.88 | [4] |

| OVCAR-3 | 19.82 | [4] |

| SKOV-3 | 32.55 | [4] |

| KGN | 13.93 | [4] |

| A2780/DDP (Cisplatin-resistant) | 29.06 | [4] |

Table 3: Fenbendazole-Induced G2/M Arrest in Canine Melanoma Cell Lines (24h treatment)

| Cell Line | Treatment Concentration (µM) | % of Cells in G2/M Phase | Citation |

| UCDK9M3 | 0.5 | Drastic increase | [3] |

| UCDK9M4 | 1 | Significant increase | [3] |

| UCDK9M5 | 1 | Significant increase | [3] |

| KMeC | 1 | Significant increase | [3] |

| LMeC | 1 | Significant increase | [3] |

| UCDK9M5 | 5 | 90.36 ± 1.65 | [3] |

Signaling Pathways and Downstream Effects

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound induces cell cycle arrest at the G2/M phase.[5] This prevents cell division and can ultimately lead to programmed cell death.

References

- 1. Population Pharmacokinetic-Pharmacodynamic Model of this compound in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]

- 5. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Oxfendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is a sulfoxide metabolite of fenbendazole used in veterinary medicine to protect livestock against various parasitic worms.[1][2][3] This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments. Detailed experimental protocols based on internationally recognized guidelines are provided, and critical data is presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the primary mechanism of action and representative experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, these studies indicate a low acute toxicity profile.

Data Summary

| Species | Sex | Vehicle | LD50 (mg/kg) | Observations |

| Rat | M/F | Not Specified | > 6,000 | No significant clinical signs of toxicity. |

| Dog | M/F | Not Specified | 1,600 | High doses may cause gastrointestinal distress. |

| Sheep | M/F | Not Specified | 250 | No significant clinical signs of toxicity. |

| Mouse | M/F | Not Specified | > 4,000-32,000 | No ill effects observed.[4] |

| Cattle | M/F | Not Specified | 600 | No ill effects observed.[4] |

Table 1: Summary of Acute Toxicity Data for this compound.[5]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance like this compound.[5][6][7][8]

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Species: Primarily rodents (e.g., rats, mice). At least 5 animals per dose level, all of the same sex (nulliparous and non-pregnant if female).[5]

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Dose Administration:

-

Animals are fasted overnight (for rats) prior to administration of the test substance.[5]

-

The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[5]

-

The volume administered should not exceed 1 mL/100g body weight for rodents, with efforts to maintain a constant volume across all dose levels.[5]

-

Following administration, food may be withheld for an additional 3-4 hours.[5]

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Pathology: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

Sub-Chronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of a substance over a longer period. For this compound, these studies have identified the liver and testes as potential target organs.

Data Summary

| Species | Duration | Dose Levels | Key Findings | NOAEL (mg/kg/day) |

| Rat | 14 Days | 33 mg/kg and higher | Haematological effects. | < 33 |

| Rat | 3 Months | 200 ppm (feed) | Mild hepatic hypertrophy. | 7.3 (males), 7.7 (females) |

| Rat | 3 Months | 600 ppm (feed) | Hepatic hypertrophy, vacuolation, necrosis; testicular atrophy; splenic necrosis/atrophy; bone marrow hyperplasia. | - |

| Rat | 2 Years | 10, 30, 100 mg/kg (diet) | Dose-related hepatocellular lipid vacuolation at 30 & 100 mg/kg. | 0.7 (males), 0.9 (females)[9][10] |

| Mouse | 1 Month | 750, 3000, 7500 mg/kg (diet) | Reduced testicular weights and hypospermatogenesis at 3000 and 7500 mg/kg. | 750 |

| Mouse | 3 Months | 37.5, 75, 150, 300 mg/kg b.w./day | Increased liver weight at 75 mg/kg and higher. | 37.5 |

| Dog | 1 Year | 1.5, 4.5, 13.5 mg/kg b.w./day | No toxic signs or effects on various parameters. | 13.5 |

Table 2: Summary of Sub-Chronic and Chronic Toxicity Data for this compound.[9][11]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)

This protocol outlines a typical 90-day oral toxicity study.[12]

Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.

Species: Rodents (preferably rats), with at least 10 males and 10 females per dose group.

Dose Administration: The test substance is administered daily in graduated doses to at least three treatment groups, alongside a control group, for 90 days. Administration is typically via oral gavage, in the diet, or in drinking water.

In-life Observations:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded at least weekly.

-

Ophthalmological Examination: Conducted before the study and at termination.

-

Haematology and Clinical Biochemistry: Performed at termination.

Terminal Procedures:

-

At the end of the 90-day period, all surviving animals are euthanized.

-

A full gross necropsy is performed on all animals.

-

Organ weights are recorded.

-

Histopathological examination of a comprehensive list of organs and tissues is conducted.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce genetic damage. Studies on this compound have produced mixed results, with some evidence of mutagenic potential in vivo.

Data Summary

| Assay Type | System | Result | Observations |

| Ames Test | Salmonella typhimurium | Negative | No evidence of gene mutation.[11] |

| In vivo Micronucleus Test | Mouse Bone Marrow | Positive | Induced chromosomal aberrations.[13][14] |

Table 3: Summary of Genotoxicity Data for this compound.

Experimental Protocols

Objective: To detect gene mutations induced by the test substance.[1][4][11][13]

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).

Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.[2][9][15][16][17]

Species: Typically mice or rats.

Methodology:

-

Animals are exposed to the test substance, usually on one or more occasions.

-

At appropriate times after the last exposure, bone marrow is extracted.

-

The bone marrow cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

-

A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.

Reproductive and Developmental Toxicity

These studies evaluate the potential for a substance to interfere with reproduction and normal development. This compound has shown some reproductive and developmental effects, particularly at higher doses.

Data Summary

| Species | Study Type | Dose Levels | Key Findings | NOAEL (mg/kg/day) |

| Rat | 2-Generation Reproduction | 0.9, 2.3, 7.7 mg/kg | Maternal toxicity at the highest dose; effects on offspring (increased mortality, lower weight gain, decreased fertility in F1) at mid and high doses. | 0.9 |

| Mouse | Developmental | 360 mg/kg b.w./day | Fetotoxic. | 108 |

| Rabbit | Developmental | 10-45 mg/kg bw | No evidence of teratogenicity or fetotoxicity. | - |

| Sheep | Teratogenicity | 7.5-22.5 mg/kg b.w. | Susceptibility to teratogenic effects on day 17 of gestation. | 7.5-15 |

Table 4: Summary of Reproductive and Developmental Toxicity Data for this compound.[9][11]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Adapted from OECD Guideline 421)

This protocol provides an initial screening of potential effects on reproduction and development.[10][18][19][20][21]

Objective: To generate preliminary information on the effects on male and female reproductive performance and on the development of the conceptus.

Species: Rats, with at least 10 animals of each sex per group.

Dosing:

-

Males: Dosed for a minimum of four weeks (two weeks pre-mating, during mating, and approximately two weeks post-mating).

-

Females: Dosed throughout the study (two weeks pre-mating, during mating, pregnancy, and at least four days post-partum).

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices.

-

Offspring: Number of live and dead pups, pup weight, and clinical observations until day 4 post-partum.

-

Pathology: Gross necropsy of all adult animals, with histopathology of reproductive organs.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like other benzimidazoles, is the inhibition of tubulin polymerization.[22][23][24][25]

Inhibition of Tubulin Polymerization

This compound binds to β-tubulin subunits, preventing their polymerization into microtubules. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division (mitotic spindle formation), intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Conclusion

The initial toxicity screening of this compound indicates a compound with low acute toxicity. However, repeated dose studies reveal potential for hepatotoxicity and testicular toxicity. While in vitro genotoxicity tests were negative, an in vivo micronucleus assay suggested potential for chromosomal damage. Reproductive and developmental studies have shown adverse effects, particularly at higher dose levels. The primary mechanism of toxicity is linked to the disruption of microtubule polymerization, a well-established characteristic of the benzimidazole class of compounds. This technical guide provides a foundational understanding of the toxicological profile of this compound for researchers and professionals in drug development. Further in-depth investigations are necessary to fully characterize the risk to human health.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. scribd.com [scribd.com]

- 8. bemsreports.org [bemsreports.org]

- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. oecd.org [oecd.org]

- 13. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 15. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 17. Micronucleus test - Wikipedia [en.wikipedia.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Comparison of the macrofilaricidal efficacy of this compound and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]

- 24. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 25. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

Oxfendazole: A Technical Guide to Its Repurposed Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxfendazole, a benzimidazole anthelmintic widely used in veterinary medicine, is emerging as a promising candidate for drug repurposing in oncology. This technical guide consolidates the current preclinical evidence for its anti-cancer activity, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The available data indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC). Its primary mechanisms of action involve the disruption of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. This document aims to provide a thorough resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. This compound, a compound with a well-established safety profile in animals, has garnered recent attention for its potential anti-neoplastic properties. As a member of the benzimidazole class of drugs, which are known to interfere with microtubule polymerization, this compound's anti-cancer effects are being investigated across a range of malignancies. This guide provides an in-depth overview of the scientific rationale and preclinical data supporting the continued investigation of this compound as a repurposed cancer therapeutic.

Mechanism of Action

This compound's anti-cancer activity appears to be multifactorial, primarily centered on the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Inhibition of c-Src Activation in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cells, this compound has been shown to inhibit the activation of the c-Src tyrosine kinase. c-Src is a non-receptor tyrosine kinase that plays a pivotal role in tumor progression by regulating cell proliferation, survival, and invasion. By suppressing c-Src activation, this compound disrupts downstream signaling cascades, leading to cell cycle arrest at the G0/G1 phase.[1][2] This is accompanied by the downregulation of key cell cycle proteins, including cyclin-dependent kinase 4 (CDK4), CDK6, phosphorylated retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1), and the upregulation of the tumor suppressor proteins p53 and p21.[3]

References

- 1. agilent.com [agilent.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A novel treatment to enhance survival for end stage triple negative breast cancer using repurposed veterinary anthelmintics combined with gut‑supporting/immune enhancing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Broad-Spectrum Anthelmintic Efficacy of Oxfendazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfendazole, a benzimidazole anthelmintic, is a potent and widely utilized agent in veterinary medicine for the control of a broad range of internal parasites. As the sulfoxide metabolite of fenbendazole, it exhibits efficacy against various stages of nematodes, cestodes, and some trematodes in livestock and companion animals.[1] This technical guide provides an in-depth exploration of the anthelmintic spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used to evaluate its performance. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to enhance understanding.

Mechanism of Action: Disruption of Microtubule Formation

The primary mechanism of action for this compound, like other benzimidazoles, is the inhibition of tubulin polymerization in helminths.[1][2][3] It selectively binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly.[2][4][5] This disruption of the microtubule cytoskeleton has several downstream consequences that are critical to the parasite's survival:

-

Impaired Cellular Integrity and Transport: Microtubules are essential for maintaining cell structure, intracellular transport of organelles, and cell division.[2][3] Their disruption leads to a collapse of these vital cellular functions.

-

Inhibition of Nutrient Absorption: The intestinal cells of nematodes are particularly affected, leading to an inability to absorb glucose and other essential nutrients. This results in energy depletion and eventual paralysis.[6]

-

Inhibition of Waste Excretion: The transport of waste products out of the parasite's cells is also microtubule-dependent.

-

Reproductive Failure: Microtubules play a crucial role in cell division and the formation of the mitotic spindle. Inhibition of these processes disrupts egg production and larval development, contributing to the overall anthelmintic effect.[4]

The selective toxicity of this compound towards helminths is attributed to its higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparison of the macrofilaricidal efficacy of this compound and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Oxfendazole Dosage Calculation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxfendazole

This compound is a broad-spectrum benzimidazole anthelmintic agent widely utilized in veterinary medicine to treat and control gastrointestinal roundworms, lungworms, and tapeworms in livestock.[1][2] It is the sulfoxide metabolite of fenbendazole and functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton in parasites.[1][3][4] This disruption of microtubules interferes with essential cellular processes, such as glucose uptake, leading to parasite paralysis and death.[4][5]

Recently, this compound has garnered significant interest for drug repurposing, with investigations into its potential as a treatment for human helminth infections like trichuriasis and neurocysticercosis, as well as for its anticancer properties.[6][7] Its favorable safety profile and distinct pharmacokinetic properties make it a promising candidate for further research.[8][9] These application notes provide a comprehensive guide for researchers on calculating appropriate dosages for in vivo studies across various animal models.

Mechanism of Action

This compound's primary mechanism of action involves binding to the β-tubulin subunit of parasitic microtubules, preventing its polymerization with the α-tubulin subunit.[5] This action is more potent against helminthic tubulin than mammalian tubulin, providing a degree of selective toxicity.[8] The resulting depolymerization of microtubules disrupts the structural integrity of the parasite's intestinal cells and their ability to absorb nutrients, ultimately leading to energy depletion and death.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic (PK) and safety profile of this compound is critical for effective dosage calculation.

3.1 Pharmacokinetics this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[10] Its pharmacokinetics can be nonlinear, with plasma exposure increasing less than proportionally as the dose escalates, which is likely due to its solubility-limited absorption.[8][11]

-

Absorption: Orally administered this compound is absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by the formulation and the presence of food. A high-fat meal has been shown to prolong absorption and increase overall exposure.[9]

-

Distribution: The apparent volume of distribution in humans is moderate (approx. 35.2 L), suggesting distribution into tissues.[8]

-

Metabolism: this compound is a metabolite of fenbendazole and is itself metabolized, primarily to the inactive this compound sulfone. It can also be reduced back to fenbendazole, which also possesses anthelmintic activity.[6][7][8]

-

Excretion: The elimination half-life in humans is approximately 9 to 12 hours.[8][11]

3.2 Safety and Toxicity this compound generally exhibits a wide safety margin.[6]

-

Acute Toxicity: The acute oral lethal dose (LD50) in rodents is very high, exceeding 6,400 mg/kg.[9][12]

-

Sub-chronic Toxicity: In a 2-week study in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be greater than 5 mg/kg/day but less than 25 mg/kg/day.[13] The maximum tolerated dose was 100 mg/kg/day.[13] At high doses, target organs for toxicity include the bone marrow, liver, and testes.[9][13] A common, reversible class effect for benzimidazoles is a decrease in white blood cell counts.[13]

Data for Dosage Calculation

The following tables summarize key quantitative data from preclinical and clinical studies to aid in dosage selection.

Table 1: Recommended In Vivo Dosage Ranges for this compound

| Animal Model | Application | Recommended Dosage | Dosing Schedule | Reference(s) |

| Cattle | Anthelmintic | 4.5 mg/kg | Single Oral Dose | [2][14] |

| Sheep | Anthelmintic | 5.0 mg/kg | Single Oral Dose | [2] |

| Horse | Anthelmintic | 10.0 mg/kg | Single Oral Dose | [2] |

| Pig | Cysticercosis | 30 mg/kg | Single Oral Dose | [7] |

| Mouse | Filarial Infections | 25 mg/kg | Once daily for 5 days | [11] |

| Rat | Toxicity Study | 5 - 100 mg/kg/day | Daily for 14 days | [13] |

| Human | Phase 1 Safety | Up to 60 mg/kg | Single Dose | [6][9] |

| Human | Phase 1 Safety | Up to 15 mg/kg/day | Daily for 5 days | [6][9] |

Table 2: Key Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference(s) |

| Sheep | 5 mg/kg (oral, granules) | 5.50 | 6.6 | 35.0 | [10] |

| Sheep | 5 mg/kg (oral, nanosuspension) | 11.26 | 5.6 | 87.2 | [10] |

| Human | 0.5 mg/kg (single oral) | - | ~2 | 8.5 - 11.0 | [8] |

| Human | 3 mg/kg (daily, day 5) | ~3.5 | - | 9.2 - 11.8 | [11][15] |

| Human | 15 mg/kg (daily, day 5) | ~6.0 | - | 9.2 - 11.8 | [11][15] |

Table 3: Safety and Toxicity Data for this compound

| Species | Parameter | Value | Reference(s) |

| Rat, Mouse | Oral LD50 | >6400 mg/kg | [9][12] |

| Rat | NOAEL (14-day study) | >5 but <25 mg/kg/day | [13] |

| Rat | MTD (14-day study) | 100 mg/kg/day | [13] |

| Dog | NOAEL (single dose) | 100 mg/kg | [9] |

Protocols for In Vivo Studies

5.1 Protocol: Dosage Formulation for Preclinical Studies

This compound's low aqueous solubility requires a suitable vehicle for oral administration in preclinical models.

Objective: To prepare a homogenous suspension of this compound for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile tubes, magnetic stirrer, and appropriate PPE

Procedure:

-

Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 10 mL/kg for rats, 5 mL/kg for mice).

-

Prepare the Vehicle: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[16] Prepare the required volume of this vehicle mixture first.

-

Dissolution: Add the calculated weight of this compound powder to the vehicle.

-

Homogenization: Vigorously vortex and/or sonicate the mixture until a fine, homogenous suspension is achieved. Gentle heating may aid dissolution but should be done cautiously. For larger volumes, use a magnetic stirrer.

-

Administration: The formulation should be prepared fresh daily. Before each administration, ensure the suspension is vortexed thoroughly to guarantee dose uniformity. Administer the calculated volume to each animal via oral gavage.

5.2 Protocol: General In Vivo Efficacy Study

Objective: To evaluate the efficacy of this compound in a relevant animal model of disease (e.g., parasitic infection, cancer xenograft).

Procedure:

-

Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the experiment.

-

Group Allocation: Randomize animals into treatment and control groups (e.g., Vehicle Control, Positive Control, this compound Low Dose, this compound High Dose). Group size should be statistically justified.

-

Disease Induction: Induce the disease model (e.g., infect with parasites, implant tumor cells).

-

Treatment Initiation: Begin dosing at a predetermined time point post-induction. Administer the prepared this compound formulation or vehicle control according to the selected dose and schedule (e.g., once daily oral gavage).

-

Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water intake.

-

Endpoint Analysis: At the end of the study, euthanize animals and collect relevant tissues or samples for analysis. Efficacy endpoints will vary by model (e.g., parasite burden count, tumor volume/weight, biomarker analysis).

-

Data Analysis: Analyze data using appropriate statistical methods to determine the significance of the treatment effect.

5.3 Protocol: Pharmacokinetic Study

Objective: To determine key PK parameters of a specific this compound dose and formulation in the chosen animal model.

Procedure:

-

Animal Preparation: For studies requiring intravenous administration, animals may need to be surgically catheterized. For oral studies, fasting may be required.

-

Dosing: Administer a single, precise dose of the this compound formulation.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into anticoagulant-treated tubes (e.g., containing EDTA or heparin).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

PK Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 7. This compound: a promising agent for the treatment and control of helminth infections in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. Population Pharmacokinetic-Pharmacodynamic Model of this compound in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Preclinical studies on the pharmacokinetics, safety, and toxicology of this compound: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 15. Pharmacokinetics, Safety, and Tolerability of this compound in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Microtubule Associated | Glucokinase | TargetMol [targetmol.com]

Application Note: Quantification of Oxfendazole in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxfendazole in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and has been validated for selectivity, linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications.

Introduction

This compound, a broad-spectrum benzimidazole anthelmintic, is under investigation for its potential use in humans for treating various parasitic infections.[1][2][3] To support clinical and preclinical research, a reliable method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for determining this compound concentrations in human plasma using LC-MS/MS, an analytical technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Albendazole (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer

-

Analytical column (e.g., C18 column)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of Albendazole internal standard working solution (e.g., 2,500 ng/mL).[1]

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 7 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 analytical column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min[1]

-

Injection Volume: 5 µL

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation.

Mass Spectrometry

The analysis is performed in the positive ion and multiple reaction-monitoring (MRM) modes.[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

This compound: m/z 316 → 159[4]

-

Albendazole (IS): A suitable transition for the internal standard should be selected.

-

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method, as reported in a validation study.[2]

| Parameter | Result |

| Linearity Range | 0.5–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Accuracy | 2.6% to 9.5% |

| Inter-day Accuracy | 2.6% to 9.5% |

| Intra-day Precision | ≤13.6% |

| Inter-day Precision | ≤15.1% |

| Extraction Recovery | Consistent with CV < 15.0% |

| Matrix Effect | Consistent with CV < 15.0% |

Experimental Workflow

Experimental workflow for this compound quantification.

Method Validation Parameters

Key parameters for method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the performance characteristics of the method make it well-suited for high-throughput analysis in a research setting, particularly for pharmacokinetic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of this compound in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of this compound in Human Plasma and Its Application to Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and this compound in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing G2/M Arrest with Oxfendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has demonstrated potential as an anticancer agent. One of its observed mechanisms of action is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This document provides detailed application notes and protocols for researchers to induce and analyze G2/M arrest in cancer cell lines using this compound. The methodologies outlined below are based on published research and are intended to serve as a guide for laboratory investigation.

Mechanism of Action

This compound is believed to induce G2/M arrest primarily through the disruption of microtubule polymerization. Microtubules are essential components of the mitotic spindle, and their impairment prevents cells from successfully completing mitosis, leading to an accumulation of cells in the G2/M phase.

Furthermore, studies have implicated the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway and the generation of reactive oxygen species (ROS) in this compound-induced G2/M arrest. The interplay between these pathways ultimately leads to the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cyclin-dependent kinase 1 (CDK1), which are pivotal for the G2 to M phase transition.

Data Presentation

The following table summarizes the quantitative data from a study on this compound-induced G2/M arrest in the A2780 human ovarian cancer cell line.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Cells in G2/M Phase (%) |

| A2780 | 0 (Control) | 12 | 17.55 |

| A2780 | 10 | 12 | 32.32[1] |

| A2780 | 25 | 12 | 53.50[1] |

Experimental Protocols

Protocol 1: Induction of G2/M Arrest with this compound

This protocol describes the treatment of a cancer cell line with this compound to induce G2/M phase arrest.

Materials:

-

Cancer cell line of interest (e.g., A2780)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight to allow for cell attachment.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.

-

Treatment: The following day, treat the cells with the desired concentrations of this compound by diluting the stock solution in a complete culture medium. For A2780 cells, concentrations of 10 µM and 25 µM have been shown to be effective.[1] A vehicle control (DMSO) should be included.

-

Incubation: Incubate the treated cells for the desired period. A 12-hour incubation has been shown to be effective for inducing G2/M arrest in A2780 cells.[1]

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry or protein analysis by Western blot).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Harvested cells from Protocol 1

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Centrifuge the harvested cells at 500 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

-

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key G2/M regulatory proteins, Cyclin B1 and CDK1, by Western blotting.

Materials:

-

Harvested cells from Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the harvested cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Visualizations

References

Application of Oxfendazole in Non-Small Cell Lung Cancer Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfendazole, a broad-spectrum benzimidazole anthelmintic agent, has demonstrated promising anti-cancer properties, drawing significant interest for drug repurposing in oncology.[1][2] Emerging research has specifically highlighted its potential in the context of non-small cell lung cancer (NSCLC), one of the leading causes of cancer-related mortality worldwide.[3][4] Studies indicate that this compound exerts its anti-tumor effects in NSCLC by inhibiting key signaling pathways involved in cell proliferation and survival.[3][5] This document provides detailed application notes and experimental protocols based on current research to guide scientists in exploring the utility of this compound in NSCLC studies.

Mechanism of Action in NSCLC

The primary mechanism through which this compound inhibits NSCLC cell growth is by suppressing the activation of the c-Src tyrosine kinase.[3][5] c-Src is a non-receptor tyrosine kinase that is frequently overexpressed and activated in NSCLC, playing a crucial role in tumor progression, including cell proliferation, survival, and invasion.[3][6]

By acting as a novel c-Src inhibitor, this compound triggers a cascade of downstream effects:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase.[3][5]

-

Downregulation of Cell Cycle Proteins: It leads to the reduced expression of key proteins that drive cell cycle progression, including Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][5]

-

Upregulation of Tumor Suppressors: The expression of tumor suppressor proteins p53 and the CDK inhibitor p21 is upregulated following this compound treatment.[3][5]

Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin, suggesting its potential in combination therapies for NSCLC.[1][3][5]

Data Presentation: In Vitro Efficacy

The following table summarizes the quantitative data on the effect of this compound on NSCLC cell lines from published research.

| Cell Line | Assay Type | Parameter | Result | Citation |

| A549 | Cell Viability (CCK-8) | Inhibition | Concentration-dependent decrease | [7] |

| H1299 | Cell Viability (CCK-8) | Inhibition | Concentration-dependent decrease | [7] |

| A549 | Cell Cycle Analysis | G0/G1 Arrest | Significant increase in G0/G1 phase cells | [3][5] |

| H1299 | Cell Cycle Analysis | G0/G1 Arrest | Significant increase in G0/G1 phase cells | [3][5] |

| H1299 | Cell Viability with c-Src Overexpression | % Survival (at 10 µM this compound) | Vector-transfected: 55%; c-Src-transfected: 65% | [7] |

Note: Specific IC50 values for this compound in A549 and H1299 cells are not explicitly stated in the primary research but can be determined using the provided protocols.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on NSCLC cells, based on methodologies described in the literature.[3][8]

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol determines the effect of this compound on the viability and proliferation of NSCLC cells.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

This compound (dissolved in DMSO to create a stock solution)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells with living cells turns orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

This compound

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.

-